molecular formula C20H19FN2O2 B11630219 Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11630219
M. Wt: 338.4 g/mol
InChI Key: LPILCPDGKQHAPT-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with an ethyl ester group at the 3-position, a 4-fluorophenylamino group at the 4-position, and two methyl groups at the 6 and 8 positions. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain high-purity products suitable for research and commercial applications .

Chemical Reactions Analysis

Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-fluorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

The molecular targets and pathways involved in the compound’s action depend on its specific structure and functional groups. Detailed studies using techniques such as molecular docking, enzyme assays, and cellular assays are conducted to elucidate these mechanisms .

Properties

Molecular Formula

C20H19FN2O2

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 4-(4-fluoroanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C20H19FN2O2/c1-4-25-20(24)17-11-22-18-13(3)9-12(2)10-16(18)19(17)23-15-7-5-14(21)6-8-15/h5-11H,4H2,1-3H3,(H,22,23)

InChI Key

LPILCPDGKQHAPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)F

Origin of Product

United States

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